molecular formula C15H23NO2 B5590983 [1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate

[1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate

Cat. No.: B5590983
M. Wt: 249.35 g/mol
InChI Key: IXVKVZGYQXBMQS-UHFFFAOYSA-N
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Description

[1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate: is a complex organic compound characterized by the presence of a pyrrolidine ring, a cyclohexyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.

Major Products

    Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.

    Reduction: Alkenes and alkanes.

    Substitution: Various esters, amides, and thioesters.

Scientific Research Applications

[1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate: has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(3-Pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of a pyrrolidine ring, a prop-1-ynyl group, and a cyclohexyl acetate ester in a single molecule makes this compound unique. This structural complexity contributes to its diverse reactivity and potential applications in various fields.

Properties

IUPAC Name

[1-(3-pyrrolidin-1-ylprop-1-ynyl)cyclohexyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14(17)18-15(8-3-2-4-9-15)10-7-13-16-11-5-6-12-16/h2-6,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVKVZGYQXBMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCCCC1)C#CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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